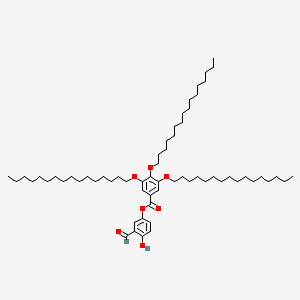
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a formyl group and a hydroxyphenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Substitution: Various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate: Similar structure but with tetradecyloxy groups instead of hexadecyloxy groups.
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate: Similar structure but with octadecyloxy groups instead of hexadecyloxy groups.
Uniqueness
The uniqueness of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The presence of hexadecyloxy groups enhances its solubility in nonpolar solvents and its potential for forming self-assembled structures.
Propriétés
Numéro CAS |
648907-72-6 |
|---|---|
Formule moléculaire |
C62H106O7 |
Poids moléculaire |
963.5 g/mol |
Nom IUPAC |
(3-formyl-4-hydroxyphenyl) 3,4,5-trihexadecoxybenzoate |
InChI |
InChI=1S/C62H106O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-66-59-52-55(62(65)69-57-46-47-58(64)56(51-57)54-63)53-60(67-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)68-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51-54,64H,4-45,48-50H2,1-3H3 |
Clé InChI |
SDJVFRQUZNDMIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


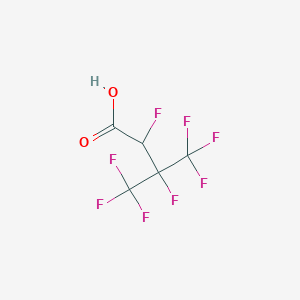
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
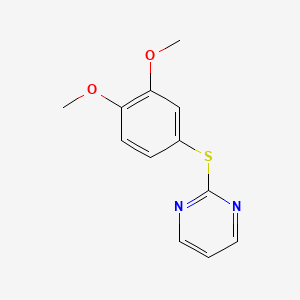
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
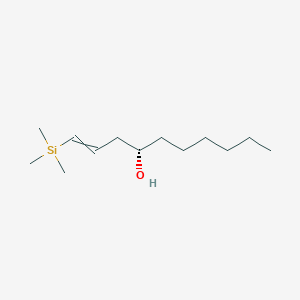
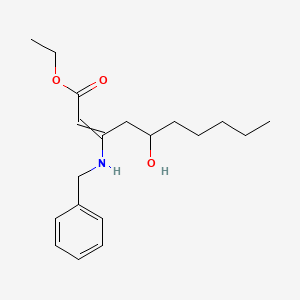
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
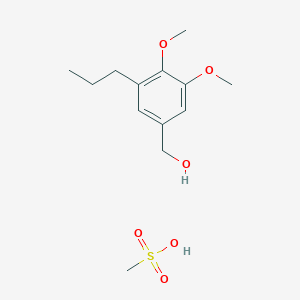
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)


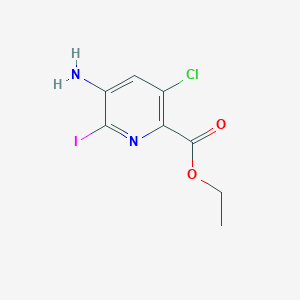
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

